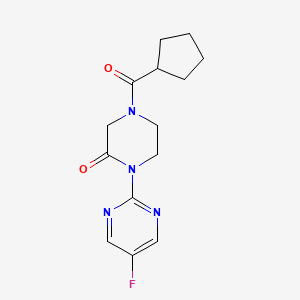
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate
描述
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the tert-butyl group. The fluorenylmethyl group is often introduced via a Friedel-Crafts alkylation reaction, while the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base. The hydroxypiperazine moiety is then synthesized through a series of nucleophilic substitution reactions, followed by the coupling of the fluorenylmethyl and tert-butyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group may enhance the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is unique due to its combination of a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNOYYJZISWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)
![N-(3-fluorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2627520.png)

![N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2627522.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2627523.png)
![3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2627524.png)
![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2627530.png)
![3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2627533.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)
![ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2627539.png)
